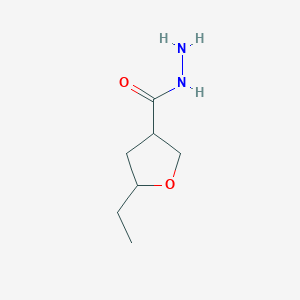
5-Ethyltetrahydrofuran-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyltetrahydrofuran-3-carbohydrazide: is a chemical compound belonging to the class of tetrahydrofuran derivatives. Tetrahydrofuran (THF) is a heterocyclic compound widely used as a solvent in organic chemistry due to its stability and ability to dissolve a wide range of substances. The addition of an ethyl group and a carbohydrazide moiety to the tetrahydrofuran ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyltetrahydrofuran-3-carbohydrazide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-ethyltetrahydrofuran, which can be obtained through the hydrogenation of 5-ethylfuran.
Hydrazide Formation: The 5-ethyltetrahydrofuran is then reacted with hydrazine hydrate under controlled conditions to form this compound. This reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrogenation: Large-scale hydrogenation of 5-ethylfuran to produce 5-ethyltetrahydrofuran.
Continuous Reaction: The hydrazide formation is carried out in continuous reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Ethyltetrahydrofuran-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbohydrazide moiety into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.
Reduction Products: Reduced forms like amines or alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Ethyltetrahydrofuran-3-carbohydrazide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and is involved in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new drugs and therapeutic agents due to its ability to interact with biological targets.
Medicine: The compound is being investigated for its potential medicinal properties, including its use as an anticancer agent. Research has shown that derivatives of carbohydrazides exhibit significant biological activities, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its unique chemical properties make it suitable for creating high-performance materials with specific characteristics .
Wirkmechanismus
The mechanism of action of 5-Ethyltetrahydrofuran-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The carbohydrazide moiety is known to form stable complexes with metal ions, which can influence enzymatic reactions and cellular processes .
Vergleich Mit ähnlichen Verbindungen
5-Methyltetrahydrofuran-3-carbohydrazide: Similar structure but with a methyl group instead of an ethyl group.
5-Phenyltetrahydrofuran-3-carbohydrazide: Contains a phenyl group, leading to different chemical properties.
5-Isopropyltetrahydrofuran-3-carbohydrazide: Features an isopropyl group, affecting its reactivity and applications.
Uniqueness: 5-Ethyltetrahydrofuran-3-carbohydrazide is unique due to the presence of the ethyl group, which influences its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications in chemistry, biology, and industry .
Eigenschaften
Molekularformel |
C7H14N2O2 |
|---|---|
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
5-ethyloxolane-3-carbohydrazide |
InChI |
InChI=1S/C7H14N2O2/c1-2-6-3-5(4-11-6)7(10)9-8/h5-6H,2-4,8H2,1H3,(H,9,10) |
InChI-Schlüssel |
WYSVUNMSLKCYIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC(CO1)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




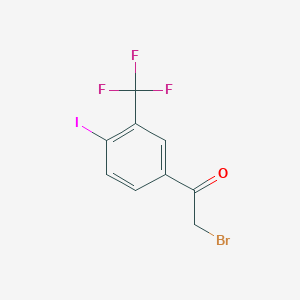
![benzyl (2R)-3-(4-fluorophenyl)-2-[[(2R)-2-(methylamino)propanoyl]amino]propanoate;hydrochloride](/img/structure/B12856442.png)

![Methyl 5-([1,1'-biphenyl]-4-yl)-3-amino-4-methylthiophene-2-carboxylate](/img/structure/B12856456.png)
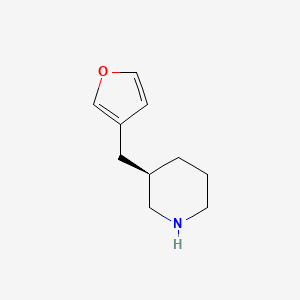
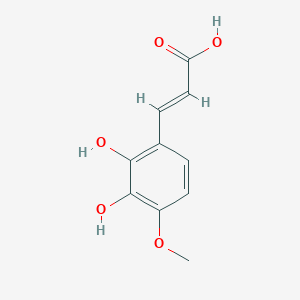


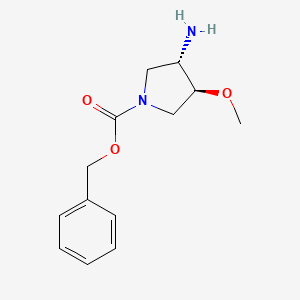
![1-[2-(3-Quinolinyl)phenyl]ethanone](/img/structure/B12856511.png)


